

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylimidazole

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Compound of Interest

Compound Name: 1-(2,5-Dibromophenyl)sulfonylimidazole

Cat. No.: B369545

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Disclaimer: Direct experimental spectroscopic data for **1-(2,5-Dibromophenyl)sulfonylimidazole** is not readily available in the reviewed literature. The data presented herein is predictive, based on the analysis of structurally analogous compounds. This guide provides an in-depth, albeit theoretical, overview to support research and development activities.

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a sulfonylimidazole group suggests potential applications as a bioactive molecule, while the dibromophenyl moiety offers sites for further functionalization. This document outlines the expected spectroscopic characteristics and a plausible synthetic route for this compound, based on established chemical principles and data from similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-(2,5-Dibromophenyl)sulfonylimidazole**. These predictions are derived from spectral data of

analogous sulfonyl-substituted and imidazole-containing compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2 - 8.4	d	~2.5	H on Phenyl Ring
~7.8 - 8.0	dd	~8.5, 2.5	H on Phenyl Ring
~7.6 - 7.8	d	~8.5	H on Phenyl Ring
~7.9 - 8.1	s	-	H on Imidazole Ring
~7.2 - 7.4	s	-	H on Imidazole Ring
~7.0 - 7.2	s	-	H on Imidazole Ring

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~138 - 140	C on Imidazole Ring
~136 - 138	C-S on Phenyl Ring
~134 - 136	C-Br on Phenyl Ring
~132 - 134	CH on Phenyl Ring
~130 - 132	CH on Phenyl Ring
~128 - 130	C-Br on Phenyl Ring
~120 - 122	CH on Imidazole Ring
~118 - 120	CH on Imidazole Ring

Table 3: Predicted Mass Spectrometry Data

m/z Value	Interpretation
~378, 380, 382	[M] ⁺ Isotopic pattern for two bromine atoms
~299, 301	[M - SO ₂] ⁺ Fragment
~220	[M - SO ₂ - Br] ⁺ Fragment
~141	[Dibromophenyl] ⁺ Fragment
~67	[Imidazole] ⁺ Fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100 - 3150	C-H stretch (aromatic)
~1550 - 1600	C=C stretch (aromatic)
~1450 - 1500	C=N stretch (imidazole)
~1350 - 1380	Asymmetric SO ₂ stretch
~1160 - 1180	Symmetric SO ₂ stretch
~700 - 800	C-Br stretch

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of **1-(2,5-Dibromophenyl)sulfonylimidazole**.

Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

This synthesis is based on the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole in the presence of a base.

Materials:

- Imidazole

- 2,5-Dibromobenzenesulfonyl chloride
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate
- Ethanol

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) dropwise to the stirred solution.
- In a separate beaker, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
- Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **1-(2,5-Dibromophenyl)sulfonylimidazole** as a solid.

Spectroscopic Characterization

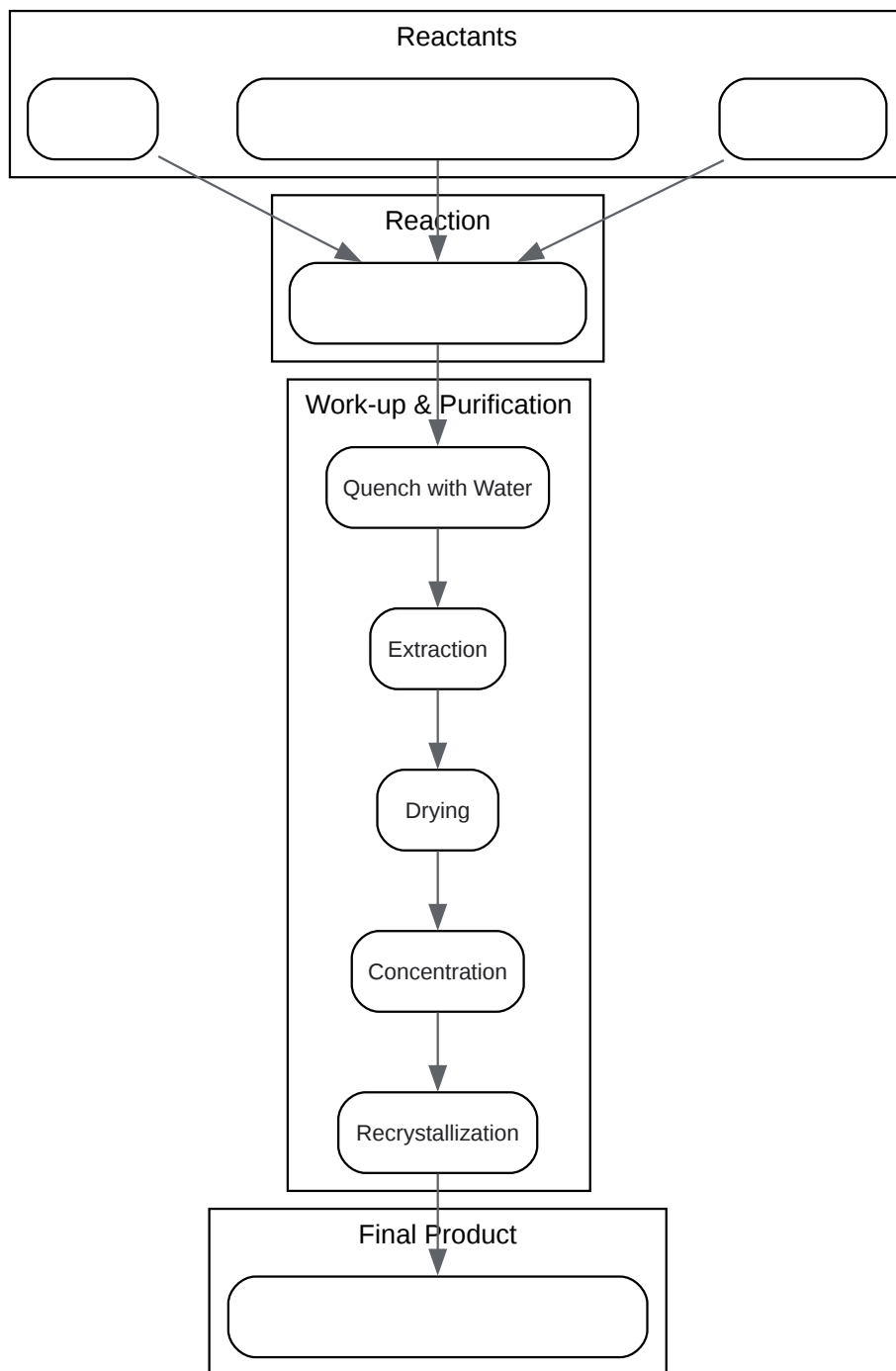
The purified product would then be characterized by the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

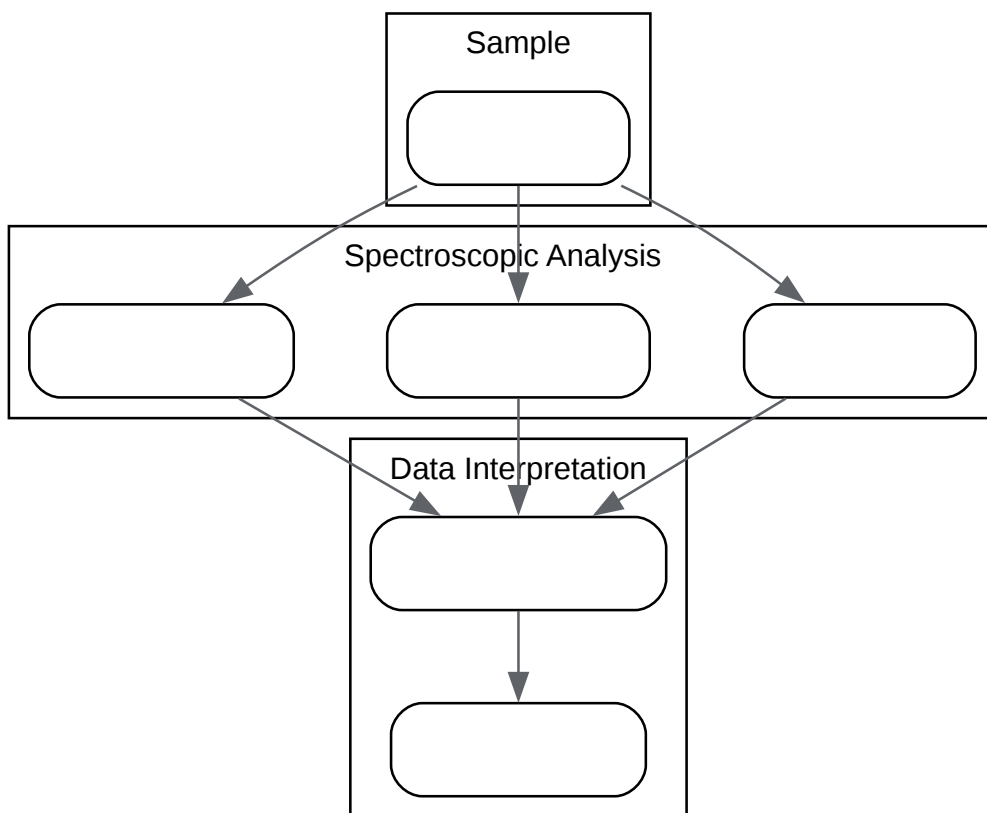
The following diagrams illustrate the proposed synthetic and analytical workflow.

Synthetic Workflow for 1-(2,5-Dibromophenyl)sulfonylimidazole

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Caption: Synthetic workflow for the preparation of **1-(2,5-Dibromophenyl)sulfonylimidazole**.

Analytical Workflow for Characterization



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Caption: Analytical workflow for the spectroscopic characterization of the final product.

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